molecular formula C12H18N2O2S B1376939 tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 1368127-86-9

tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No. B1376939
CAS RN: 1368127-86-9
M. Wt: 254.35 g/mol
InChI Key: HLTCGNDQAOQRRR-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (TBCP) is a synthetic compound belonging to the thiophene family of heterocyclic compounds. It is a colorless, crystalline solid and has a molar mass of 294.4 g/mol. TBCP has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. It is also used in the synthesis of other compounds, such as thiophene-based polymers and pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

The compound tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, along with its derivatives, is of significant interest in the field of organic chemistry due to its potential applications in various domains, including medicinal chemistry and materials science. A notable study in this context involves the synthesis and characterization of related compounds. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was synthesized from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The resulting compounds were further modified to obtain Schiff base compounds, which were characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. X-ray crystallographic analysis provided insights into the molecular and crystal structures, revealing the presence of intramolecular hydrogen bonds that stabilize the structure. DFT analyses also highlighted the intramolecular hydrogen bonding in some compounds, indicating potential for specific interactions and reactivity profiles (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactivity and Derivatization

The reactivity of this compound and its analogs towards various chemical transformations has been a subject of investigation, aiming to expand the utility of these compounds in synthetic chemistry. Research has shown that these compounds can undergo processes such as diazotization and formylation, producing derivatives with potential applications in the development of new materials or bioactive molecules. Such studies offer a foundation for further exploration of the chemical properties and applications of these thieno[3,2-c]pyridine derivatives, providing valuable insights into their potential utility in diverse scientific and industrial fields (Mironovich & Shcherbinin, 2014).

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound derivatives bear relevance to medicinal chemistry, where such frameworks are often explored for their pharmacological properties. Investigations into related compounds have shown that modifications to the thieno[3,2-c]pyridine scaffold can lead to substances with potential anticholinesterase activity, suggesting applications in treating conditions such as Alzheimer's disease. The synthesis and study of these compounds contribute to the ongoing search for new therapeutic agents, highlighting the importance of chemical synthesis and structural analysis in drug discovery and development (Pietsch, Nieger, & Gütschow, 2007).

properties

IUPAC Name

tert-butyl 7-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-8-4-5-17-10(8)9(13)7-14/h4-5,9H,6-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTCGNDQAOQRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

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